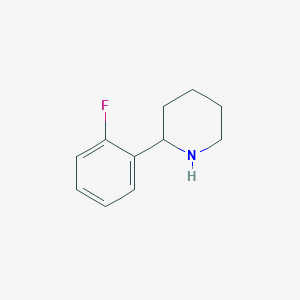

2-(2-Fluorophenyl)piperidine

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQOANABUGGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402341 | |

| Record name | 2-(2-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-41-4 | |

| Record name | 2-(2-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Fluorophenyl)piperidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(2-Fluorophenyl)piperidine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, validated synthetic routes, analytical characterization, and its role as a precursor in the development of therapeutic agents.

Core Chemical Identity and Physicochemical Properties

2-(2-Fluorophenyl)piperidine is a substituted piperidine derivative where a 2-fluorophenyl group is attached to the second carbon of the piperidine ring. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2] The primary CAS Number for the racemic compound is 383128-41-4 .[3] It is important to note that various salts and enantiomeric forms will have different CAS numbers.[4]

Key physicochemical data for the parent compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 383128-41-4 | [3] |

| Molecular Formula | C₁₁H₁₄FN | [3] |

| Molecular Weight | 179.234 g/mol | [3][5] |

| Appearance | Colorless to light-colored liquid | [3][5] |

| Boiling Point | ~240 - 260 °C (estimated) | [5] |

| Density | ~1.1 - 1.2 g/cm³ (estimated) | [5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); sparingly soluble in water. | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 2-arylpiperidines is a well-established field in organic chemistry. A common and robust method involves the reaction of a suitable pyridine precursor with an organometallic reagent, followed by reduction of the resulting intermediate.

Rationale: This approach is favored for its high convergence and reliability. The Grignard reaction provides a powerful method for carbon-carbon bond formation, while the subsequent reduction of the heterocyclic ring is typically efficient.

Experimental Protocol: Grignard Reaction and Catalytic Hydrogenation

Step 1: Formation of 2-(2-Fluorophenyl)pyridine This intermediate is typically formed via a Suzuki or Stille coupling of 2-chloropyridine with 2-fluorophenylboronic acid or the corresponding stannane, respectively.

Step 2: Reduction of the Pyridine Ring The most common method for reducing the pyridine ring to a piperidine is catalytic hydrogenation.

-

Reaction: 2-(2-Fluorophenyl)pyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalyst: A heterogeneous catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) is added.

-

Conditions: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or similar hydrogenation apparatus at room temperature until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified, often by distillation or chromatography, to yield 2-(2-Fluorophenyl)piperidine.

The workflow for this synthetic approach is illustrated below.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 2-(2-Fluorophenyl)piperidine, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where orthogonal methods confirm the structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: Expect characteristic signals for the aromatic protons (with coupling patterns influenced by the fluorine atom), and the aliphatic protons of the piperidine ring. The proton at C2, adjacent to the phenyl ring, will typically appear as a distinct multiplet.[6][7]

-

¹³C NMR: The spectrum will show distinct signals for the fluorinated and non-fluorinated aromatic carbons, along with the five unique carbons of the piperidine ring.[6][7]

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to 179.23.[6]

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), the C-N bond of the amine, and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

The logical flow for quality control is depicted in the following diagram.

Applications in Medicinal Chemistry

The piperidine nucleus is one of the most prevalent N-heterocycles found in pharmaceuticals.[8][9] The introduction of a fluorophenyl group modifies the scaffold's properties, often enhancing its metabolic stability and receptor binding affinity.[1][2]

-

CNS Agents: Substituted phenylpiperidines are foundational structures for a wide range of centrally acting agents. They are used as key intermediates in the synthesis of compounds targeting dopamine transporters (DAT) and serotonin transporters (SERT), which are relevant for treating conditions like depression and addiction.[10][11]

-

Antitumor Agents: The fluorophenylpiperidine moiety has been incorporated into novel compounds investigated for their anticancer properties.[9][12] These derivatives can be designed to interact with specific biological targets within cancer cells.

-

General Scaffolding: Due to its conformational flexibility and basic nitrogen atom, the piperidine ring is an excellent scaffold for building molecular complexity.[13] The 2-(2-fluorophenyl) derivative serves as a starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As with all laboratory chemicals, 2-(2-Fluorophenyl)piperidine and its derivatives must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous piperidine compounds provide essential guidance.[14][15]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][16][17] Avoid breathing vapors or mists and prevent contact with skin and eyes.[15][18]

-

Hazards: Phenylpiperidine derivatives are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[16][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][18] Store away from incompatible materials such as strong oxidizing agents.

References

-

Carl ROTH. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals. [Link]

-

Pipzine Chemicals. (S)-2-(2-Fluorophenyl)piperidine. [Link]

-

Chemsigma. (R)-2-(4-FLUOROPHENYL)PIPERIDINE [1187468-22-9]. [Link]

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl) -. [Link]

-

ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

-

ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]

-

PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

SpringerLink. Research progress on piperidine-containing compounds as agrochemicals. [Link]

-

SpectraBase. Piperidine. [Link]

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. [Link]

-

Chemsrc. 4-(4-Fluorophenyl)piperidine | CAS#:37656-48-7. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine, 2-(2-fluorophenyl)- | CymitQuimica [cymitquimica.com]

- 4. 2-(2-Fluorophenyl)piperidine hydrochloride, 1 g, CAS No. 1185010-62-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. (S)-2-(2-Fluorophenyl)piperidine | Structure, Properties, Uses, Safety & Supplier Information China [pipzine-chem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. chemos.de [chemos.de]

- 16. aaronchem.com [aaronchem.com]

- 17. keyorganics.net [keyorganics.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The Multifaceted Mechanism of Action of 2-(2-Fluorophenyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom to the phenyl ring of a piperidine scaffold creates a molecule with significant potential for interacting with key neurological targets. This guide provides a detailed exploration of the mechanism of action of 2-(2-Fluorophenyl)piperidine and its analogues, offering insights for researchers and professionals in drug development. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] The strategic addition of fluorine can further enhance metabolic stability and binding affinity.[3]

Primary Molecular Targets: A Dual-Action Profile

2-(2-Fluorophenyl)piperidine and its closely related analogues primarily exert their effects through interaction with two major classes of proteins in the central nervous system: monoamine transporters and sigma receptors. This dual-action profile underscores the complexity of its pharmacological effects.

Monoamine Transporter Inhibition

A significant body of research points to the potent activity of 2-substituted piperidine derivatives as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.

-

Dopamine Transporter (DAT): Many 2-arylpiperidine analogues are potent dopamine reuptake inhibitors.[6][7] By blocking DAT, these compounds increase the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism is shared by several therapeutic agents and substances of abuse, such as cocaine.[4][5]

-

Serotonin Transporter (SERT): Several analogues also exhibit significant affinity for the serotonin transporter, with some compounds showing selectivity for SERT over other monoamine transporters.[4][5] Inhibition of serotonin reuptake is a hallmark of many antidepressant medications.

The selectivity for DAT versus SERT can be modulated by structural modifications to the piperidine ring and its substituents.[4][5][8][9][10] For instance, certain substitutions can shift the activity profile towards a more selective DAT inhibitor or a dual DAT/SERT inhibitor.

Sigma Receptor Modulation

Beyond monoamine transporters, 2-(2-Fluorophenyl)piperidine and related compounds have demonstrated significant affinity for sigma (σ) receptors, a unique class of intracellular proteins.[11][12][13] There are two main subtypes, σ1 and σ2 receptors, and they are implicated in a wide range of cellular functions and neurological processes.

-

Sigma-1 (σ1) Receptors: These receptors are intracellular chaperones that modulate a variety of signaling proteins, including ion channels and G-protein coupled receptors.[12] Ligands that bind to σ1 receptors can have neuroprotective, antidepressant, and analgesic effects. Several piperidine-based compounds have been identified as high-affinity σ1 receptor ligands.[12][13][14]

-

Sigma-2 (σ2) Receptors: The precise function of σ2 receptors is less understood, but they are also being investigated as potential targets for various therapeutic areas, including oncology and neurology.[12]

The interaction with sigma receptors adds another layer to the pharmacological profile of these compounds and may contribute to their overall therapeutic or side-effect profile.

Structure-Activity Relationships (SAR)

The biological activity of 2-(2-Fluorophenyl)piperidine derivatives is highly dependent on their chemical structure. Key structural features that influence their mechanism of action include:

-

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. The fluorine atom in the ortho position of the phenyl ring, as in 2-(2-Fluorophenyl)piperidine, significantly influences the molecule's electronic properties and its interaction with target proteins.[15]

-

Piperidine Ring Conformation: The piperidine ring can adopt different conformations, and the preferred conformation can affect binding affinity and selectivity.[16]

-

Stereochemistry: As with many biologically active molecules, the stereochemistry of 2-arylpiperidines is crucial. The different enantiomers of a chiral piperidine derivative can exhibit markedly different pharmacological activities and potencies.[17][18][19][20] For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to side effects.[19][20]

Quantitative Biological Data

The following table summarizes the binding affinities (Ki) of representative 2-substituted piperidine analogues for key molecular targets. Lower Ki values indicate higher binding affinity.

| Compound Class | Target | Ki (nM) Range |

| 3,4-disubstituted piperidines | DAT | 4 - 400 |

| 3,4-disubstituted piperidines | SERT | 7.6 (for a specific potent analogue) |

| Piperidine-based σ1 modulators | σ1 Receptor | 8.1 - 52 (for specific analogues) |

| Phenoxyalkylpiperidines | σ1 Receptor | 0.34 - 1.49 |

Data compiled from multiple sources.[4][5][11][14]

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of 2-(2-Fluorophenyl)piperidine and its analogues is typically investigated using a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

1. Radioligand Binding Assays:

This technique is used to determine the binding affinity of a compound for a specific receptor or transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target protein (e.g., DAT, SERT, or σ1 receptors).

-

Incubation: Incubate the membranes with a radiolabeled ligand (a molecule that binds specifically to the target) and varying concentrations of the test compound (e.g., a 2-arylpiperidine derivative).

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays:

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine uptake).

-

Pre-incubation: Pre-incubate the synaptosomes with the test compound.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine) to initiate uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake process, often by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

In Vivo Models

Behavioral pharmacology models in animals are used to assess the functional consequences of a compound's mechanism of action. For compounds affecting dopamine signaling, models of locomotor activity and stereotypic behaviors are often employed.[4][5]

Visualizing the Mechanism and Workflow

Dopamine Reuptake Inhibition Pathway

Caption: Inhibition of dopamine reuptake by 2-(2-Fluorophenyl)piperidine.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for characterizing the in vitro activity of 2-arylpiperidine derivatives.

Conclusion

2-(2-Fluorophenyl)piperidine and its analogues represent a versatile class of compounds with a complex mechanism of action centered on the inhibition of monoamine transporters and modulation of sigma receptors. The interplay between these activities, governed by subtle structural modifications, presents both challenges and opportunities for the design of novel therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of the structure-activity relationships and the application of robust experimental protocols are essential for harnessing the full potential of this chemical scaffold in drug discovery.

References

-

Meltzer, P. C., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1021-1034. [Link]

-

ResearchGate. (n.d.). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Retrieved from [Link]

-

ChemRxiv. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

-

National Institutes of Health. (2017). Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. [Link]

-

PubMed. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. [Link]

-

PubMed. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. [Link]

-

PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

-

PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. [Link]

-

PubMed Central. (2019). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. [Link]

-

ResearchGate. (n.d.). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Retrieved from [Link]

-

PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. [Link]

-

Chem-Impex. (n.d.). 2-(4-Fluorophenyl)Piperidine Hydrochloride. Retrieved from [Link]

-

Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

-

ACS Publications. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. [Link]

-

PubMed Central. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

Semantic Scholar. (n.d.). [3H]DuP 734 [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Retrieved from [Link]

-

ACS Chemical Neuroscience. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

SlideShare. (2016). stereochemistry and biological activity of drugs. [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (1993). Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. [Link]

-

Wikipedia. (n.d.). Sarin. Retrieved from [Link]

-

PubMed Central. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. [Link]

-

PubMed Central. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

MySkinRecipes. (n.d.). 2-(3-Fluorophenyl)piperidine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. Retrieved from [Link]

-

PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ricerca.uniba.it [ricerca.uniba.it]

- 15. chemimpex.com [chemimpex.com]

- 16. Piperidine - Wikipedia [en.wikipedia.org]

- 17. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 20. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Fluorophenyl)piperidine Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Strategic Value of the 2-(2-Fluorophenyl)piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a vast number of approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a multitude of biological targets. The strategic introduction of a 2-fluorophenyl group at the 2-position of this ring system creates a unique chemical entity—2-(2-Fluorophenyl)piperidine—that offers a compelling combination of physicochemical and pharmacological properties. This guide provides an in-depth exploration of this scaffold, offering field-proven insights into its synthesis, structure-activity relationships (SAR), and therapeutic potential for researchers, scientists, and drug development professionals.

The presence of the fluorine atom at the ortho position of the phenyl ring is a critical design element. It significantly influences the molecule's electronic properties and can modulate its pKa, lipophilicity, and metabolic stability.[3] This strategic fluorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making the 2-(2-Fluorophenyl)piperidine core an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[4]

This document will navigate the key aspects of working with 2-(2-Fluorophenyl)piperidine derivatives, from fundamental synthetic strategies to the nuanced interpretation of pharmacological data. It is designed to be a practical and authoritative resource, empowering researchers to harness the full potential of this versatile scaffold in their drug discovery endeavors.

I. Synthesis of the 2-(2-Fluorophenyl)piperidine Core: A Practical Approach

The efficient and stereocontrolled synthesis of the 2-(2-Fluorophenyl)piperidine core is paramount for any drug discovery program. While various methods exist for the synthesis of substituted piperidines, a robust and scalable approach often involves the stereoselective reduction of a corresponding pyridine precursor.[5][6]

Core Synthesis Workflow: Stereoselective Hydrogenation

A widely applicable method for preparing 2-substituted piperidines involves the hydrogenation of a 2-substituted pyridine. This process can be tailored to achieve a high degree of stereoselectivity, yielding specific isomers that are crucial for elucidating structure-activity relationships.[6]

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)piperidine

Objective: To synthesize the 2-(2-Fluorophenyl)piperidine core via catalytic hydrogenation of 2-(2-fluorophenyl)pyridine.

Materials:

-

2-(2-Fluorophenyl)pyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2-(2-fluorophenyl)pyridine (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂ or 10% Pd/C, ~1-5 mol%).

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi) and commence vigorous stirring. The reaction is typically run at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used to check for the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of acetic acid or methanol.

-

Basification and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully basify with a concentrated NaOH solution to a pH > 10. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Fluorophenyl)piperidine.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 2-(2-Fluorophenyl)piperidine.

Causality Behind Experimental Choices:

-

Acidic Solvent: The use of glacial acetic acid as a solvent protonates the pyridine nitrogen, activating the ring towards reduction and improving the efficiency of the hydrogenation.

-

Heterogeneous Catalyst: PtO₂ and Pd/C are robust and highly active catalysts for pyridine reduction. The choice of catalyst can sometimes influence the stereochemical outcome.

-

Pressure: High-pressure hydrogenation is necessary to overcome the aromaticity of the pyridine ring and achieve complete reduction to the piperidine.

II. Structure-Activity Relationships (SAR) and Pharmacological Profile

The 2-(2-Fluorophenyl)piperidine scaffold serves as a versatile template for developing ligands with a wide range of pharmacological activities. The substitution pattern on both the piperidine nitrogen and the fluorophenyl ring dictates the affinity and selectivity for various biological targets.

Modulation of Monoamine Transporters

A significant area of investigation for aryl-piperidine derivatives has been their interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct SAR studies on the 2-(2-fluorophenyl)piperidine core are not extensively published, valuable insights can be drawn from related arylpiperazine and other arylpiperidine series.

For instance, in series of arylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential has been shown to be favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[7] This suggests that the ortho-fluoro substituent in the 2-(2-Fluorophenyl)piperidine scaffold likely plays a crucial role in receptor recognition and binding.

Potential as Antihypertensive Agents

Derivatives of fluorophenyl-piperidines have also been explored as potential antihypertensive agents through the inhibition of T-type calcium channels.[8] Structure-activity relationship studies in a series of N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides revealed that dialkyl substituents at the benzylic position are important for inhibitory activity.[8] Although this example features a 4-fluorophenyl group, it highlights the potential of the fluorophenylpiperidine scaffold to be adapted for cardiovascular targets.

Emerging Therapeutic Applications

The versatility of the piperidine scaffold is further demonstrated by its application in developing agents for a diverse range of diseases.[9][10] The unique electronic and steric properties conferred by the 2-fluorophenyl group make this particular core a promising candidate for exploring novel therapeutic targets. Computer-aided drug design studies suggest that piperidine derivatives can interact with various enzymes, receptors, and ion channels, indicating potential applications in oncology and CNS disorders beyond monoamine transporter modulation.[9]

| Compound Class | Biological Target | Key SAR Insights | Therapeutic Potential |

| Arylpiperazines | 5-HT1A, α1-adrenergic receptors | Ortho-substitution on the phenyl ring is favorable for affinity.[7] | Anxiolytics, Antidepressants, Antihypertensives |

| N-alkyl-piperidine-4-carboxamides | T-type Calcium Channels | Dialkyl substitution at the benzylic position enhances activity.[8] | Antihypertensives |

| General Piperidine Derivatives | Various (Enzymes, Receptors, Ion Channels) | Scaffold provides a platform for diverse functionalization.[9] | Oncology, CNS Disorders, Anesthetics |

III. Key Experimental Workflows in Pharmacological Evaluation

A thorough pharmacological characterization of novel 2-(2-Fluorophenyl)piperidine derivatives is essential to understand their mechanism of action and therapeutic potential. This involves a tiered approach, starting with in vitro binding and functional assays, followed by cellular and in vivo models.

Workflow for Assessing Monoamine Transporter Inhibition

Experimental Protocol: Radioligand Binding Assay for DAT Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter (DAT).

Materials:

-

Rat striatal membrane preparations (or cell lines expressing human DAT)

-

[³H]WIN 35,428 (a radiolabeled DAT ligand)

-

Test compounds (2-(2-Fluorophenyl)piperidine derivatives)

-

Non-specific binding control (e.g., GBR 12909 or cocaine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Incubation: In test tubes, combine the membrane preparation, [³H]WIN 35,428 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-specific control (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a specified time to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

-

Positive Control: A known DAT inhibitor should be run in parallel to ensure the assay is performing as expected.

-

Saturation Binding: A saturation binding experiment with the radioligand should be performed to determine its Kd and Bmax in the specific tissue preparation being used.

-

Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.

IV. Future Directions and Concluding Remarks

The 2-(2-Fluorophenyl)piperidine scaffold represents a promising starting point for the design of novel, potent, and selective ligands for a variety of biological targets. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Future research in this area should focus on:

-

Systematic SAR Exploration: A comprehensive investigation of substitutions on both the piperidine nitrogen and the fluorophenyl ring is needed to build a detailed SAR map for specific targets of interest.

-

Stereoselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of individual stereoisomers are crucial, as biological activity is often highly dependent on stereochemistry.[6]

-

Exploration of Novel Therapeutic Targets: While monoamine transporters are a well-established area for arylpiperidines, the unique properties of the 2-(2-fluorophenyl)piperidine core warrant its exploration against a broader range of CNS and non-CNS targets.

-

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be critical for advancing promising compounds towards clinical development.

V. References

-

PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Retrieved from [Link]

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

Eurasian Journal of Medical and Chemical Sciences. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

-

PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Retrieved from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). (S)-2-(2-Fluorophenyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. Retrieved from

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Google Patents. (n.d.). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same. Retrieved from

-

Google Patents. (n.d.). RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis. Retrieved from

-

Google Patents. (n.d.). US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers. Retrieved from

-

PubMed. (1995). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Retrieved from [Link]

-

LIMU-DR Home. (n.d.). Structures Activity Relationship. Retrieved from [Link]

-

Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof. Retrieved from

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-(2-Fluorophenyl)piperidine | 383128-41-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 10. ijnrd.org [ijnrd.org]

The Biological Versatility of the 2-(2-Fluorophenyl)piperidine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets.[2] When this ubiquitous heterocycle is substituted with a phenyl group, a new dimension of biological activity is unlocked, particularly in the realm of neuroscience. The strategic introduction of a fluorine atom to this phenyl ring, specifically at the ortho position to create the 2-(2-fluorophenyl)piperidine moiety, has proven to be a pivotal design element in the development of potent and selective ligands for critical central nervous system (CNS) targets.

Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It can alter metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for lead optimization.[4] This guide provides an in-depth exploration of the biological activity of compounds incorporating the 2-(2-fluorophenyl)piperidine core, synthesizing data from numerous studies to offer a comprehensive resource for researchers and drug development professionals. We will delve into the key biological targets, quantitative activity data, and the underlying structure-activity relationships that make this scaffold a compelling starting point for novel therapeutics.

Primary Biological Targets and Pharmacological Profile

The 2-(2-fluorophenyl)piperidine moiety is a key pharmacophore that confers affinity for several critical CNS targets. The majority of research has centered on its role in derivatives targeting monoamine transporters and other receptors implicated in neurological and psychiatric disorders.

Dopamine Transporter (DAT) Inhibition

A significant body of research highlights the importance of the fluorophenylpiperidine and its bioisosteric piperazine analogues in the design of high-affinity ligands for the dopamine transporter (DAT).[5][6][7] These compounds are of particular interest for their potential as therapeutics for cocaine addiction and other substance use disorders.[5][7]

Many of these potent DAT inhibitors are analogues of GBR 12909, a selective dopamine reuptake inhibitor.[5] While these molecules are often complex, featuring a bis(4-fluorophenyl)methoxy]ethyl or similar bulky group, the presence of a fluorophenyl moiety on the piperidine or piperazine ring is a recurring theme.[5][6][8] For example, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines have been shown to bind to the DAT with high affinity.[5][6] One such analogue, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibits subnanomolar affinity for the DAT (Ki = 0.7 nM) and demonstrates good selectivity over the serotonin transporter (SERT).[5][6]

The strategic placement of the fluorine atom on the phenyl ring influences both potency and selectivity. While direct comparisons with the unsubstituted 2-phenylpiperidine are not always available, the prevalence of fluorinated analogues in high-affinity DAT ligands suggests a favorable contribution of the fluorine atom to the binding interaction.

Table 1: Binding Affinities (Ki) of Representative Fluorophenyl-Containing Piperidine/Piperazine Derivatives for the Dopamine Transporter (DAT)

| Compound | Target | Ki (nM) | Selectivity (SERT/DAT) | Reference(s) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 | [5],[6] |

| A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | DAT | Low nM | Up to 500-fold over SERT | [8] |

| Optically pure 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines (S configuration) | DAT | High | More selective than R | [7] |

Serotonin Transporter (SERT) and 5-HT₂ₐ Receptor Modulation

The fluorophenylpiperidine scaffold is also integral to compounds targeting the serotonin system. Derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as ligands for serotonin receptors, particularly the 5-HT₂ₐ subtype.[9][10][11]

For instance, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives have been synthesized and evaluated as SSRIs, although they generally exhibit lower potency than typical SSRIs.[9] More complex molecules incorporating a fluorophenylmethyl-piperidine structure have shown potent inverse agonist activity at the 5-HT₂ₐ receptor, suggesting potential applications as antipsychotic agents.[10] The compound ACP-103, for example, displays high affinity for the human 5-HT₂ₐ receptor with a pKi of 9.3.[10]

Table 2: Biological Activity of Fluorophenylpiperidine Derivatives at Serotonergic Targets

| Compound | Target | Activity Type | Potency Measurement | Value | Reference(s) |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives | SERT | Inhibition | IC₅₀ | 1.45-9.56 µM | [9] |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) | 5-HT₂ₐ Receptor | Inverse Agonist | pKi | 9.3 | [10] |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Inhibition | Ki | 2-400 nM | [12] |

Sigma Receptor (σR) Affinity

Derivatives containing the 2-fluorophenylpiperidine or a related fluorophenylpiperazine moiety have also been explored as ligands for sigma receptors (σR), which are implicated in a variety of CNS functions and are targets for the treatment of neuropsychiatric disorders and pain.[13][14][15] Studies have shown that piperidine-based compounds can exhibit high affinity for the σ₁ receptor subtype.[13][15] Interestingly, the substitution of a piperazine ring with a piperidine ring in some series has been shown to be a key structural element for enhancing σ₁ receptor affinity while maintaining high affinity for other targets like the histamine H₃ receptor.[15] However, in some benzylpiperidine series, a 4-fluorophenyl substitution resulted in a weaker σ₁ ligand compared to other derivatives.[13]

Other Biological Activities

The versatility of the 2-fluorophenylpiperidine scaffold is further demonstrated by its incorporation into molecules with other biological activities, including:

-

Monoamine Oxidase B (MAO-B) Inhibition: Pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been identified as potent and selective MAO-B inhibitors, with potential therapeutic value in neurodegenerative diseases like Alzheimer's.

-

T-Type Calcium Channel Inhibition: Some fluorophenyl piperidine derivatives have shown inhibitory activity against T-type calcium channels.[4]

-

Equilibrative Nucleoside Transporter (ENT1) Inhibition: Analogues of FPMINT, which contains a 4-(2-fluorophenyl)piperazin-1-yl)methyl moiety, have been studied as inhibitors of human ENT1.[16]

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylpiperidine derivatives is highly dependent on the substitution pattern on both the phenyl and piperidine rings, as well as the nature of the substituent on the piperidine nitrogen.[17][18][19]

-

Position of the Phenyl Group: The attachment of the phenyl group at the 2-position of the piperidine ring is a common feature in many of the active compounds discussed.

-

Fluorine Substitution: The ortho-fluorine on the phenyl ring is a key feature. While direct SAR comparing ortho, meta, and para fluorine substitution is not always available for the core 2-phenylpiperidine, the prevalence of the 2-fluoro substitution in potent ligands suggests it plays a crucial role in optimizing binding interactions. This may be due to electronic effects influencing the pKa of the piperidine nitrogen or by directly participating in binding to the target protein.

-

N-Substitution: The substituent on the piperidine nitrogen is a major determinant of activity and selectivity. Large, hydrophobic groups are often found in high-affinity DAT ligands, while different substituents can direct the molecule towards serotonergic or other targets.[5][6][8]

Caption: Key biological targets and structural determinants of 2-(2-fluorophenyl)piperidine derivatives.

Experimental Methodologies

General Synthesis of 2-Arylpiperidines

The synthesis of 2-substituted piperidines can be achieved through various synthetic routes. A common and effective method is the reduction of the corresponding substituted pyridine.[20]

Protocol: Synthesis of 2-(2-Fluorophenyl)piperidine via Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine

-

Reaction Setup: To a solution of 2-(2-fluorophenyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)).

-

Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus. Purge the system with nitrogen gas and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-(2-fluorophenyl)piperidine. The product can be further converted to a salt (e.g., hydrochloride) for improved stability and handling.

Caption: General workflow for the synthesis of 2-(2-fluorophenyl)piperidine.

In Vitro Binding Assays

The affinity of 2-(2-fluorophenyl)piperidine derivatives for their biological targets is typically determined using radioligand binding assays.

Protocol: General Radioligand Binding Assay for DAT/SERT

-

Membrane Preparation: Prepare crude synaptic membrane fractions from the appropriate brain region (e.g., striatum for DAT, cortex for SERT) of a suitable animal model (e.g., rat) or from cells expressing the human recombinant transporter.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, containing appropriate salts (e.g., 120 mM NaCl).

-

Incubation: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., a 2-fluorophenylpiperidine derivative).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known, non-labeled ligand (e.g., GBR 12909 for DAT or fluoxetine for SERT).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 4 °C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-(2-fluorophenyl)piperidine scaffold is a highly valuable pharmacophore in modern medicinal chemistry, particularly for the development of CNS-active agents. Its incorporation into a diverse range of molecules has led to potent and selective ligands for the dopamine and serotonin transporters, as well as sigma receptors and other important biological targets. The strategic placement of the ortho-fluorine atom appears to be a key element in optimizing the pharmacological profile of these compounds, although more direct comparative studies are needed to fully elucidate its role.

Future research in this area should focus on several key aspects:

-

Systematic SAR Studies: A comprehensive evaluation of the effect of fluorine substitution at the ortho, meta, and para positions of the 2-phenylpiperidine core on affinity for various CNS targets would provide invaluable data for rational drug design.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies of simpler 2-(fluorophenyl)piperidine analogues are needed to understand how fluorine substitution impacts absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploration of New Targets: The inherent versatility of this scaffold suggests that it could be a fruitful starting point for developing ligands for other CNS targets beyond the monoamine transporters.

References

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00082]

- Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15018922/]

- The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.

- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. [URL: https://www.researchgate.net/publication/11029193_Piperidine_Analogues_of_1-2-Bis4-fluorophenylmethoxyethyl-4-3-phenylpropylpiperazine_GBR_12909_High_Affinity_Ligands_for_the_Dopamine_Transporter]

- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0201529]

- Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. Benchchem. [URL: https://www.benchchem.com/blog/comparative-analysis-of-2-piperidinemethanol-analogs-a-guide-to-biological-activity/]

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10288863/]

- Conformation activity study of 4-phenylpiperidine analgesics. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00167a009]

- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12573432/]

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00291h]

- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry. [URL: not available]

- Synthesis protocols. Peptideweb.com. [URL: https://www.peptideweb.com/synthesis-protocols/]

- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17420123/]

- Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12672246/]

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116223/]

- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-dopamine-transporter-affinity-of-1-%5B-Hsin-Prisinzano/a35791a3c7518420e6f966164f0b094576394595]

- [3H]DuP 734 [1-(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'- oxoethyl)-piperidine HBr]: a receptor binding profile of a high-affinity novel sigma receptor ligand in guinea pig brain. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/3H-DuP-734-1-(cyclopropylmethyl)-4-(2'-(4''-2'-a-Culp-Le-Peele/d217743d1a4561081519d5a7708361732d84784a]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917539/]

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16473943/]

- Structure Modeling of the Norepinephrine Transporter. MDPI. [URL: https://www.mdpi.com/2218-273X/10/1/102]

- Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [URL: https://typeset.io/papers/antioxidant-potential-of-piperidine-containing-compounds-a-20n9j3e9]

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909117/]

- Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/6703943/]

- Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [URL: https://www.youtube.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27629993/]

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. [URL: https://www.uniba.it/it/docenti/pisani-leonardo/attivita-didattica/materiale-didattico-a-a-2016-2017/chimica-farmaceutica-e-tossicologica-ii/articoli-sigma-1-rec/development-of-novel-phenoxyalkylpiperidines-as-high-affinity-sigma-1-s1-receptor-ligands-with-potent-anti-amnesic-activity]

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Not available. [URL: not available]

- Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. OPUS. [URL: https://opus.bibliothek.uni-wuerzburg.de/frontdoor/index/index/docId/35639]

- 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. ARPI. [URL: https://arpi.unipi.it/handle/11568/180713]

- Piperidines and In Vivo Pharmacology. ResearchGate. [URL: https://www.researchgate.

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [URL: https://www.researchgate.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [URL: https://www.frontiersin.org/journals/pharma/articles/10.3389/fphar.2021.794680/full]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41124880/]

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944111/]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/SOPs/Fmoc_SPPS_SOPs.pdf]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/2937]

- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38648420/]

- The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7581410/]

- Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8880373/]

- Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22187487/]

- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24380829/]

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. [URL: https://www.recipharm.com/sites/default/files/2022-04/The%20Oncolytic%20Efficacy%20and%20in%20Vivo%20Pharmacokinetics%20of%20%5B2-%284-%20Chlorophenyl%29quinolin-4-yl%5D%28piperidine-2-yl%29methanol%20%28Vacquinol-1%29.pdf]ol-1%29.pdf]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter [arpi.unipi.it]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Origins of 2-(2-Fluorophenyl)piperidine: A Technical Overview of a Modern Synthetic Scaffold

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. In recent decades, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and altered basicity.[4] The convergence of these two powerful motifs in the form of fluorinated piperidines has given rise to a class of compounds with significant potential in drug discovery.

Physicochemical Properties and Identification

2-(2-Fluorophenyl)piperidine is an organic compound with the molecular formula C₁₁H₁₄FN and a molecular weight of approximately 179.23 g/mol .[5] It is identifiable by its Chemical Abstracts Service (CAS) Registry Number: 383128-41-4 .[6][7] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and potential biological interactions.[8]

Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)piperidine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN | [5] |

| Molecular Weight | 179.23 g/mol | [5] |

| CAS Number | 383128-41-4 | [6][7] |

| Appearance | Liquid | [5] |

| Purity (typical) | ≥97% | [5] |

A Shrouded History: The Quest for a Definitive Origin

A thorough investigation of the scientific and patent literature does not reveal a clear, seminal report detailing the first synthesis and characterization of 2-(2-Fluorophenyl)piperidine. Its emergence appears to be more recent, likely driven by the increasing demand for novel fluorinated building blocks in drug discovery programs. The lack of a well-documented history suggests that it may have been first synthesized as an intermediate within a larger, proprietary research project and subsequently became commercially available without a dedicated publication detailing its origins.

While the specific history of this compound is obscure, the broader history of phenylpiperidine derivatives is rich, particularly in the field of opioid analgesics.[9] However, there is currently no evidence to suggest that 2-(2-Fluorophenyl)piperidine shares this pharmacological profile.

Contemporary Synthetic Strategies

The synthesis of 2-(2-Fluorophenyl)piperidine can be approached through several modern synthetic methodologies, primarily revolving around the construction of the piperidine ring or the introduction of the fluorophenyl moiety.

Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine

A common and industrially scalable method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. This approach offers high yields and is often the most commercially viable route.[8]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: A solution of 2-(2-fluorophenyl)pyridine in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is added to the mixture.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (typically 50-500 psi).

-

Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (ranging from ambient to 100°C) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.

-

Workup and Purification: Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure, and the crude 2-(2-Fluorophenyl)piperidine is purified by distillation or chromatography to yield the final product.

Caption: Workflow for the synthesis of 2-(2-Fluorophenyl)piperidine via catalytic hydrogenation.

Nucleophilic Addition to Pyridine and Reduction

An alternative strategy involves the addition of an organometallic reagent to the pyridine ring, followed by reduction of the resulting dihydropyridine intermediate.